

Spectroscopic Profile of 4-Chloro-N,N-dimethylaniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloro-N,N-dimethylaniline

Cat. No.: B1360245

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of **4-Chloro-N,N-dimethylaniline**. The information presented includes Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, compiled and structured for ease of reference and comparison. Detailed experimental protocols and visual representations of analytical workflows are also included to support researchers in their analytical endeavors.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, and Mass Spectrometry analyses of **4-Chloro-N,N-dimethylaniline**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.16	d	9.1	2H	Ar-H (ortho to NMe ₂)
6.63	d	9.0	2H	Ar-H (ortho to Cl)
2.92	s	-	6H	N(CH ₃) ₂

Solvent: CDCl_3 , Spectrometer Frequency: 400 MHz

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
149.12	C-N
128.78	C-H (ortho to NMe_2)
121.47	C-Cl
113.65	C-H (ortho to Cl)
40.67	$\text{N}(\text{CH}_3)_2$

Solvent: CDCl_3 , Spectrometer Frequency: 101 MHz

Table 3: Mass Spectrometry (GC-MS) Data

Mass-to-Charge Ratio (m/z)	Relative Intensity	Assignment
155	High	$[\text{M}]^+$ (Molecular Ion, ^{35}Cl isotope)
157	Moderate	$[\text{M}+2]^+$ (^{37}Cl isotope)
154	High	$[\text{M}-\text{H}]^+$
140	Moderate	$[\text{M}-\text{CH}_3]^+$
111	Moderate	$[\text{M}-\text{N}(\text{CH}_3)_2]^+$
77	Low	$[\text{C}_6\text{H}_5]^+$

Note: Relative intensities are qualitative descriptions based on typical mass spectra. The presence of the $\text{M}+2$ peak with an intensity of approximately one-third of the molecular ion peak is characteristic for a compound containing one chlorine atom.

Infrared (IR) Spectroscopy

A detailed experimental IR spectrum with a full peak list for **4-Chloro-N,N-dimethylaniline** is not readily available in the public domain. However, based on the functional groups present in the molecule (aromatic ring, C-N bond, C-Cl bond, and C-H bonds), the following characteristic absorption bands can be expected:

- $\sim 3100\text{-}3000\text{ cm}^{-1}$: Aromatic C-H stretching
- $\sim 2950\text{-}2800\text{ cm}^{-1}$: Aliphatic C-H stretching (from the methyl groups)
- $\sim 1600\text{-}1450\text{ cm}^{-1}$: Aromatic C=C ring stretching
- $\sim 1350\text{-}1250\text{ cm}^{-1}$: Aromatic C-N stretching
- $\sim 850\text{-}800\text{ cm}^{-1}$: para-disubstituted aromatic C-H out-of-plane bending
- $\sim 800\text{-}600\text{ cm}^{-1}$: C-Cl stretching

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of **4-Chloro-N,N-dimethylaniline** is dissolved in about 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

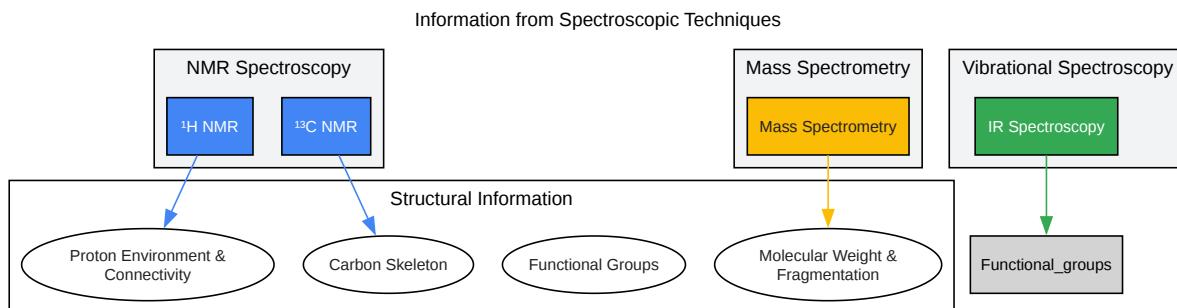
^1H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz spectrometer. The acquisition parameters typically include a spectral width of 16 ppm, a relaxation delay of 1 second, 16 to 32 transients, and a pulse width of 90°. The free induction decay (FID) is processed with an exponential line broadening of 0.3 Hz prior to Fourier transformation.

^{13}C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same spectrometer at a frequency of 101 MHz. The spectra are acquired with proton noise decoupling. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2 seconds, and the accumulation of 512 to 1024 transients. The FID is processed with a line broadening of 1.0 Hz.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of solid **4-Chloro-N,N-dimethylaniline** is placed directly onto the diamond crystal of an ATR-FTIR spectrometer. The anvil is lowered to ensure good contact between the sample and the crystal.

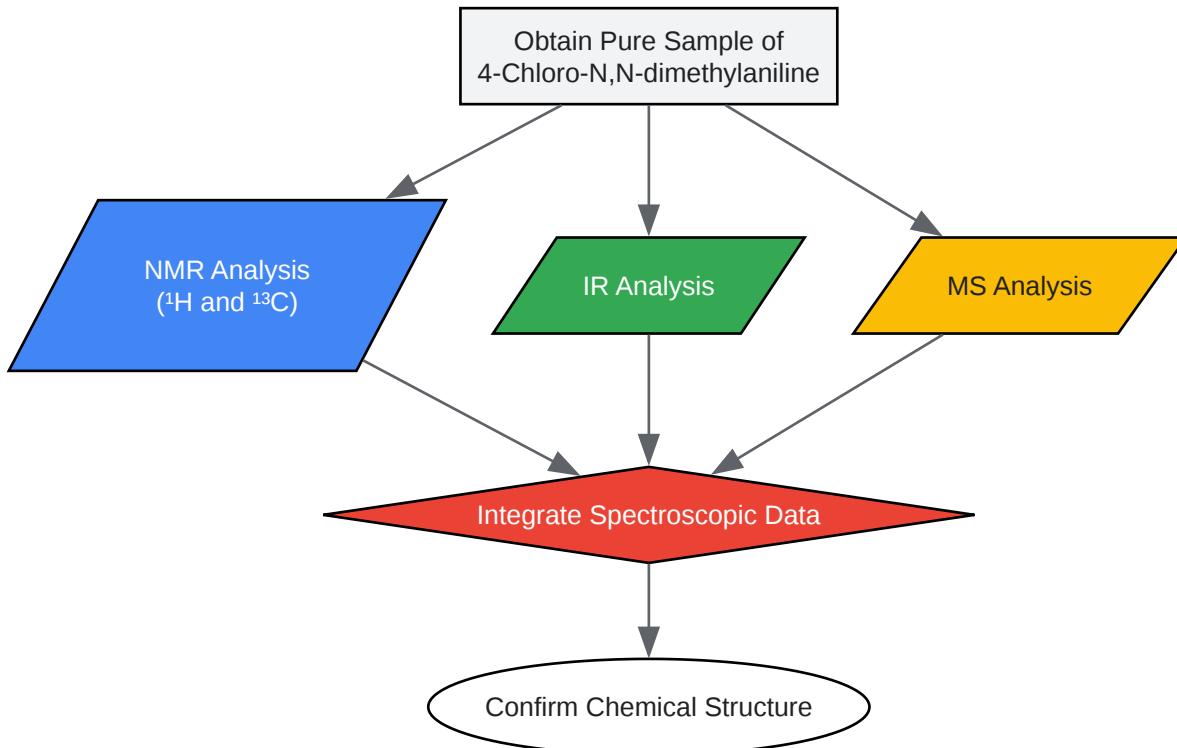
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm^{-1} . A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum. Typically, 16 or 32 scans are co-added at a resolution of 4 cm^{-1} to obtain a high-quality spectrum.


Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of **4-Chloro-N,N-dimethylaniline** is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate, typically at a concentration of 10-100 $\mu\text{g/mL}$.

GC-MS Analysis: The analysis is performed on a GC system coupled to a mass spectrometer. A 1 μL aliquot of the sample solution is injected into the GC, which is equipped with a non-polar capillary column (e.g., a 30 m x 0.25 mm DB-5ms column with a 0.25 μm film thickness). The oven temperature program typically starts at 50°C, holds for 2 minutes, then ramps up to 280°C at a rate of 10-15°C/min, and holds for a final 5-10 minutes. Helium is used as the carrier gas at a constant flow rate of 1 mL/min. The mass spectrometer is operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-400.

Visualizations


The following diagrams illustrate the relationships between the spectroscopic techniques and the information they provide, as well as a general workflow for the spectroscopic characterization of a chemical compound.

[Click to download full resolution via product page](#)

Caption: Relationship between spectroscopic methods and structural information.

General Spectroscopic Characterization Workflow

[Click to download full resolution via product page](#)

Caption: A typical workflow for spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of 4-Chloro-N,N-dimethylaniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1360245#4-chloro-n-n-dimethylaniline-spectroscopic-data-nmr-ir-ms\]](https://www.benchchem.com/product/b1360245#4-chloro-n-n-dimethylaniline-spectroscopic-data-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com